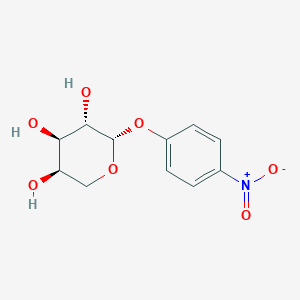
p-Nitrophenyl beta-D-arabinopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-Nitrophenyl beta-D-arabinopyranoside: is a synthetic compound widely used in biochemical research. It is a derivative of arabinose, a five-carbon sugar, and contains a nitrophenyl group attached to the beta-D-arabinopyranoside moiety. This compound is often utilized as a substrate in enzymatic assays to study the activity of various glycosidases.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl beta-D-arabinopyranoside typically involves the reaction of beta-D-arabinopyranoside with p-nitrophenol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the glycosidic bond. The process may involve steps such as protection and deprotection of hydroxyl groups to ensure selective glycosylation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Techniques such as chromatography may be employed to purify the final product.
化学反应分析
Types of Reactions: p-Nitrophenyl beta-D-arabinopyranoside undergoes various chemical reactions, including hydrolysis, reduction, and substitution.
Common Reagents and Conditions:
Hydrolysis: This reaction is commonly catalyzed by glycosidases, which cleave the glycosidic bond, releasing p-nitrophenol and beta-D-arabinopyranose.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed:
Hydrolysis: p-Nitrophenol and beta-D-arabinopyranose.
Reduction: p-Aminophenyl beta-D-arabinopyranoside.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: p-Nitrophenyl beta-D-arabinopyranoside is used as a model substrate to study the kinetics and mechanisms of glycosidases. It helps in understanding enzyme specificity and catalytic efficiency.
Biology: In biological research, this compound is used to assay the activity of enzymes involved in carbohydrate metabolism. It is particularly useful in studying the degradation of plant cell wall polysaccharides.
Medicine: The compound is used in diagnostic assays to measure enzyme activity in clinical samples. It helps in diagnosing metabolic disorders related to carbohydrate metabolism.
Industry: In the industrial sector, this compound is used in the production of biofuels and biochemicals. It aids in the enzymatic breakdown of biomass into fermentable sugars.
作用机制
The mechanism of action of p-Nitrophenyl beta-D-arabinopyranoside involves its hydrolysis by glycosidases. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, releasing p-nitrophenol and beta-D-arabinopyranose. The released p-nitrophenol can be quantitatively measured due to its yellow color, which absorbs light at a specific wavelength.
相似化合物的比较
- p-Nitrophenyl alpha-L-arabinopyranoside
- p-Nitrophenyl beta-D-glucopyranoside
- p-Nitrophenyl beta-D-xylopyranoside
Comparison: p-Nitrophenyl beta-D-arabinopyranoside is unique due to its specific beta-D-arabinopyranoside moiety, which makes it a suitable substrate for studying enzymes that act on arabinose-containing polysaccharides. In contrast, p-Nitrophenyl beta-D-glucopyranoside and p-Nitrophenyl beta-D-xylopyranoside are used to study enzymes that act on glucose and xylose-containing polysaccharides, respectively .
属性
分子式 |
C11H13NO7 |
|---|---|
分子量 |
271.22 g/mol |
IUPAC 名称 |
(2S,3S,4R,5R)-2-(4-nitrophenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C11H13NO7/c13-8-5-18-11(10(15)9(8)14)19-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2/t8-,9-,10+,11+/m1/s1 |
InChI 键 |
MLJYKRYCCUGBBV-ZNSHCXBVSA-N |
手性 SMILES |
C1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O |
规范 SMILES |
C1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methyl-1-(2-methylpropyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11742986.png)
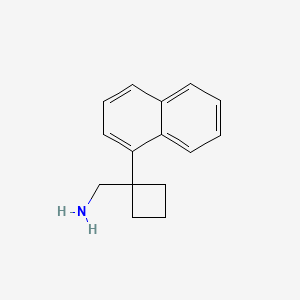
![1-(5-{[ethyl(propyl)amino]methyl}-1-methyl-1H-pyrazol-4-yl)methanamine](/img/structure/B11743004.png)
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(3-ethoxypropyl)amine](/img/structure/B11743012.png)
![1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride](/img/structure/B11743017.png)

![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11743023.png)
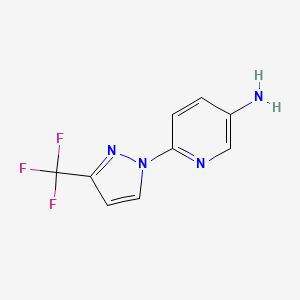

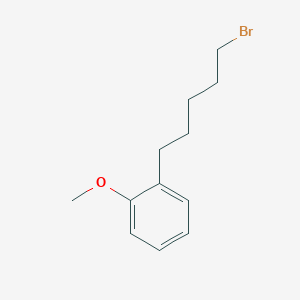
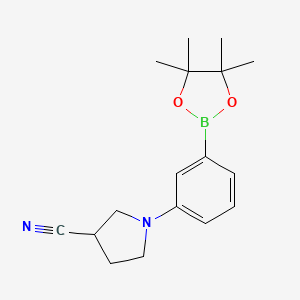
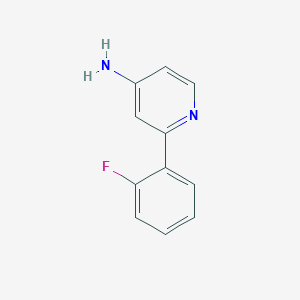
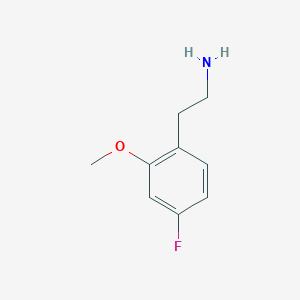
![[2-(diethylamino)ethyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11743061.png)
